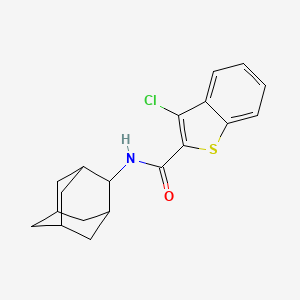

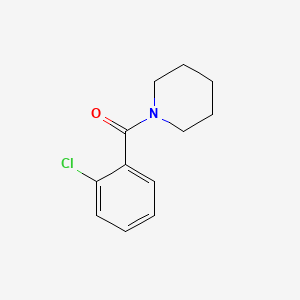

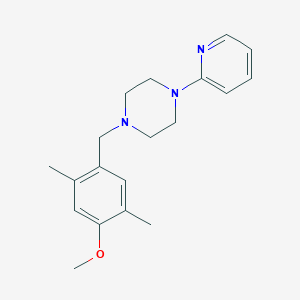

![molecular formula C18H16N4O2 B5727046 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide” is a complex organic compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . These compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrazoloquinolines involves several steps. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis

The molecular structure of “N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions involving “N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide” can be complex and involve multiple steps. For instance, the synthesis of pyrazoloquinolines involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide” can be determined using various analytical techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .Aplicaciones Científicas De Investigación

PPARα Activation

The compound, particularly its 1H-pyrazolo[3,4-b]pyridine derivative, has been found to be effective in activating peroxisome proliferator-activated receptor α (PPARα), a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . This makes it potentially useful in the treatment of dyslipidemia .

Oncogenic Ras Inhibition

Pyrazolo[3,4-b]quinoline derivatives, which this compound is a part of, have been used as inhibitors of oncogenic Ras . This suggests potential applications in cancer treatment .

Antimicrobial Properties

The compound’s benzo[b][1,8]naphthyridine derivatives have been found to possess antimicrobial properties , indicating potential use in combating various microbial infections .

Fluorescent Sensor

The compound has been used as a potential fluorescent sensor . This suggests applications in analytical chemistry, particularly in the detection of certain substances .

Biological Activity

The compound, particularly its 1H-pyrazolo[3,4-b]pyridine derivative, has been found to possess significant biological activity . This suggests potential applications in various areas of biomedicine .

Small Modular Reactors (SMRs)

Although not directly related to the compound’s chemical properties, the term “SMR” is also used to refer to Small Modular Reactors in the field of nuclear energy . These are units built in factories that generate less electricity than conventional nuclear reactors . They are seen as a potential solution to the challenges of conventional nuclear power .

Direcciones Futuras

The future directions for the research on “N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide” could include further exploration of its biological properties and potential applications in pharmaceuticals and agrochemicals . Additionally, new synthetic methods could be developed to improve the processes and yield of the compound .

Propiedades

IUPAC Name |

N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-2-9-22-17-13(11-12-6-3-4-7-14(12)19-17)16(21-22)20-18(23)15-8-5-10-24-15/h3-8,10-11H,2,9H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYCPLOBUNGCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

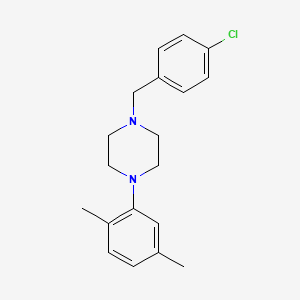

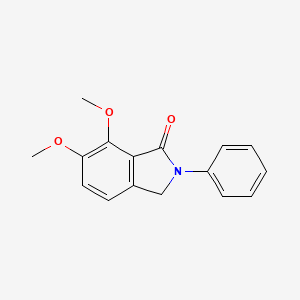

![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)

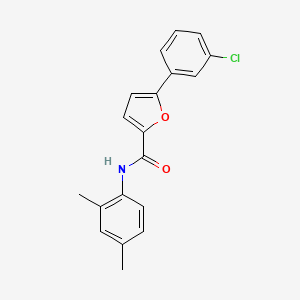

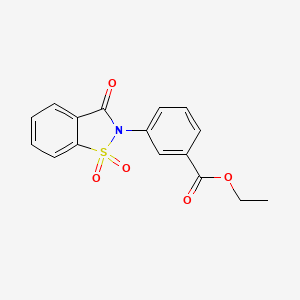

![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)

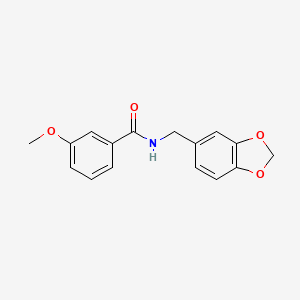

![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)